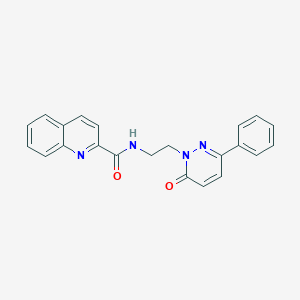
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide is an intricate organic compound belonging to the pyridazine and quinoline families. The distinctive structural features include a phenyl ring, pyridazinone, and quinoline moieties, forming a complex framework that exhibits significant chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide generally involves a multi-step process:
Formation of Pyridazinone: : Starting from an appropriate phenylhydrazine derivative, cyclization with α,β-unsaturated carbonyl compounds in acidic or basic conditions yields the desired pyridazinone ring.
Quinoline Derivation: : Quinoline-2-carboxylic acid is synthesized via the Skraup synthesis, involving glycerol, aniline, sulfuric acid, and an oxidizing agent like nitrobenzene.
Coupling Reaction: : The pyridazinone intermediate is then linked to quinoline-2-carboxylic acid through a condensation reaction, often facilitated by coupling agents like EDC or DCC in the presence of bases.
Industrial Production Methods
Industrially, the production is scaled up by optimizing reaction conditions, including solvent selection, temperature control, and purification processes, ensuring high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations at the pyridazinone moiety, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the carbonyl group in the pyridazinone ring can be achieved using sodium borohydride or catalytic hydrogenation.
Substitution: : N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide can participate in nucleophilic substitution reactions, particularly at the quinoline ring, under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or neutral medium.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Sodium hydroxide, ethanol or water.
Major Products Formed
Oxidation may yield pyridazine derivatives with different oxidation states.
Reduction leads to the formation of hydroxy or amine derivatives.
Substitution produces various substituted quinolines.
Applications De Recherche Scientifique
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide finds applications in several research domains:
Chemistry: : As a precursor in organic synthesis for developing complex heterocyclic compounds.
Biology: : Its derivatives are studied for enzyme inhibition and interaction with biomolecules.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Used in the synthesis of advanced materials and as intermediates in pharmaceutical production.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: : Interacts with enzymes, DNA, and cellular receptors.
Pathways: : Inhibits key enzymes involved in metabolic pathways, disrupts DNA synthesis, or modulates receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide shares structural similarities with:
6-phenylpyridazinone derivatives
Quinolone antibiotics
Phenylpyridazine analogs
Unique Features
Unlike its analogs, it combines the pharmacophoric elements of both pyridazine and quinoline rings, enhancing its biological activity and specificity.
The presence of a phenyl group increases its lipophilicity and membrane permeability, crucial for its biological effects.
This compound, with its rich chemistry and versatile applications, is a prime subject of ongoing research, offering potential breakthroughs in various scientific fields.
Propriétés
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c27-21-13-12-19(16-6-2-1-3-7-16)25-26(21)15-14-23-22(28)20-11-10-17-8-4-5-9-18(17)24-20/h1-13H,14-15H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCWAOSOCUXFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
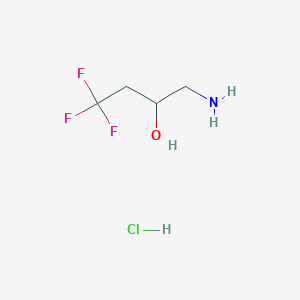
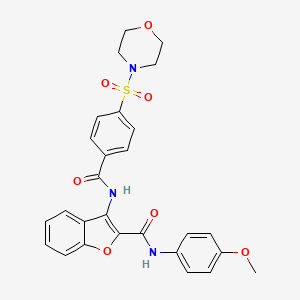
![2,4-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2807095.png)
![propyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2807098.png)
![N-(2-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807099.png)
![3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2807100.png)
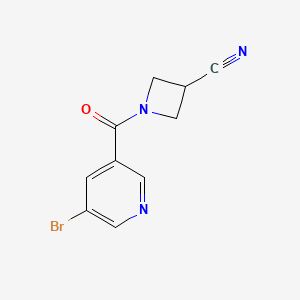
![({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B2807105.png)
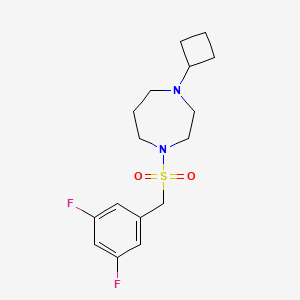
![2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2807108.png)
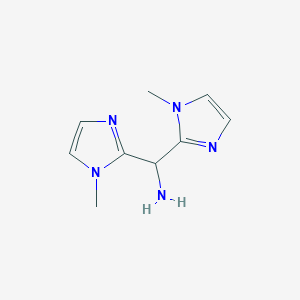
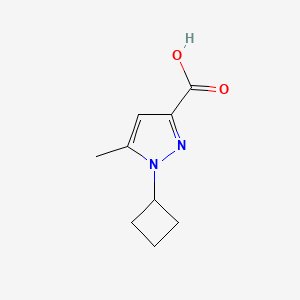
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)imidazolidin-2-one](/img/structure/B2807113.png)
![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B2807114.png)
